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Cat. No.: B11765196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Levocetirizine, a potent and selective H1-receptor antagonist, is widely used for the relief of

symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1][2] The dissolution

testing of solid oral dosage forms is a critical quality control parameter that ensures batch-to-

batch consistency and provides insights into the in-vivo performance of the drug product. This

application note provides a comprehensive guide to the development and validation of a

dissolution method for levocetirizine tablets, in accordance with ICH guidelines.[3][4] Two

common analytical techniques, UV-Vis Spectrophotometry and High-Performance Liquid

Chromatography (HPLC), are presented.

Recommended Dissolution Method
Based on a review of published literature and pharmacopeial standards, the following

dissolution conditions are recommended for levocetirizine tablets.

Table 1: Recommended Dissolution Parameters
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Parameter Recommended Condition

Apparatus USP Apparatus 2 (Paddle)[3][5]

Dissolution Medium
900 mL of Water[5][6] or 0.1 N HCl[4][7] or

Phosphate Buffer (pH 6.8)[1][8]

Temperature 37 ± 0.5 °C[4][8]

Paddle Speed 50 rpm[5][6][9]

Sampling Times 5, 10, 15, 20, 30 minutes

Acceptance Criteria
Not less than 80% (Q) of the labeled amount of

levocetirizine dissolved in 30 minutes.[5][9]

Experimental Protocols
UV-Vis Spectrophotometric Method
This method is suitable for routine quality control due to its simplicity and speed.

3.1.1. Preparation of Standard Solution

Accurately weigh about 25 mg of Levocetirizine Dihydrochloride working standard.

Dissolve in the chosen dissolution medium and dilute to 100 mL in a volumetric flask with the

same medium.

Further dilute 1 mL of this solution to 50 mL with the dissolution medium to obtain a known

concentration.[4]

3.1.2. Dissolution Procedure

Place one levocetirizine tablet in each of the six dissolution vessels containing 900 mL of the

selected dissolution medium, equilibrated to 37 ± 0.5 °C.[4]

Start the apparatus at a rotation speed of 50 rpm.

Withdraw an aliquot (e.g., 10 mL) of the medium at the specified time points.
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Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

Measure the absorbance of the filtered solutions at the wavelength of maximum absorbance

(λmax), which is approximately 231 nm or 236.5 nm, using the dissolution medium as a

blank.[3][8]

3.1.3. Calculation

Calculate the percentage of levocetirizine dissolved at each time point using a standard

calibration curve or by comparing the absorbance of the sample to that of the standard

solution.

HPLC Method
This method offers higher specificity and is recommended for development and validation

studies.

3.2.1. Chromatographic Conditions

Table 2: HPLC Chromatographic Conditions

Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4]

Mobile Phase

Mixture of buffer (e.g., Potassium dihydrogen

orthophosphate) and Acetonitrile (e.g., 580:420

v/v), pH adjusted to 6.0.[4]

Flow Rate 1.0 mL/min[4]

Detection Wavelength 230 nm[4]

Injection Volume 20 µL

Column Temperature 30 °C

3.2.2. Preparation of Standard and Sample Solutions
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Follow the same procedure as for the UV-Vis method to prepare the standard and sample

solutions for dissolution.

3.2.3. Dissolution and HPLC Analysis

Perform the dissolution test as described in section 3.1.2.

Inject the filtered aliquots into the HPLC system.

Calculate the percentage of levocetirizine dissolved based on the peak areas of the sample

and standard chromatograms.

Method Validation
The developed dissolution method must be validated according to ICH guidelines to ensure it is

suitable for its intended purpose.[3]

Table 3: Summary of Validation Parameters and Acceptance Criteria
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Parameter Description Acceptance Criteria

Specificity

The ability to assess the

analyte unequivocally in the

presence of components that

may be expected to be

present, such as impurities,

degradants, and matrix

components.[3]

No interference from excipients

or placebo at the retention time

of levocetirizine.

Linearity

The ability to obtain test results

that are directly proportional to

the concentration of the

analyte in the sample.[3]

Correlation coefficient (r²) ≥

0.999.

Accuracy (Recovery)

The closeness of the test

results obtained by the method

to the true value.[3]

98.0% to 102.0% recovery of

the analyte.

Precision

The degree of agreement

among individual test results

when the method is applied

repeatedly to multiple

samplings of a homogeneous

sample.[3]

Relative Standard Deviation

(RSD) ≤ 2.0%.

Repeatability

Precision under the same

operating conditions over a

short interval of time.

RSD ≤ 2.0% for six replicate

samples.

Intermediate Precision

Precision within-laboratory

variations: different days,

different analysts, different

equipment, etc.[3]

RSD ≤ 2.0%.

Robustness

A measure of its capacity to

remain unaffected by small,

but deliberate variations in

method parameters.[3]

No significant change in

results with minor variations in

parameters like pH of the

medium, paddle speed, and

wavelength.
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Caption: Experimental workflow for the dissolution method of levocetirizine tablets.
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Caption: Logical relationship of dissolution method validation parameters.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b11765196?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11765196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Levocetirizine

Histamine H1 Receptor

 Antagonizes

Gq Protein

 Activates

Phospholipase C

PIP2

IP3 DAG

Ca²⁺ Release
(from ER) Protein Kinase C Activation

Allergic Response
(e.g., vasodilation, bronchoconstriction)

Click to download full resolution via product page

Caption: Simplified signaling pathway of the H1 receptor antagonized by levocetirizine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b11765196?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/n-vitro-dissolution-profile-of-levocetrizine-dihydrochloride-tablet_fig1_292926686
https://www.researchgate.net/figure/Dissolution-test-conditions-for-Levocetirizine-dihydrochloride-USP_tbl2_336459286
https://www.allsubjectjournal.com/assets/archives/2017/vol4issue12/4-10-29-968.pdf
https://worldscientificnews.com/wp-content/uploads/2024/01/WSN-11-2015-1-17.pdf
https://www.fip.org/files/content/pharmaceutical-sciences/Biowaivers/Biowaiver-levocetirizine.pdf
https://www.usp.org/sites/default/files/usp/document/resources/dissolution-methods-database.xlsm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3465128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3465128/
https://www.itmedicalteam.pl/articles/development--optimization-of-fast-dissolving-tablet-of-levocetirizine-hcl.pdf
https://www.wjpls.org/download/article/106042024/1714805013.pdf
https://www.benchchem.com/product/b11765196#development-of-a-validated-dissolution-method-for-levocetirizine-tablets
https://www.benchchem.com/product/b11765196#development-of-a-validated-dissolution-method-for-levocetirizine-tablets
https://www.benchchem.com/product/b11765196#development-of-a-validated-dissolution-method-for-levocetirizine-tablets
https://www.benchchem.com/product/b11765196#development-of-a-validated-dissolution-method-for-levocetirizine-tablets
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11765196?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11765196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11765196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

